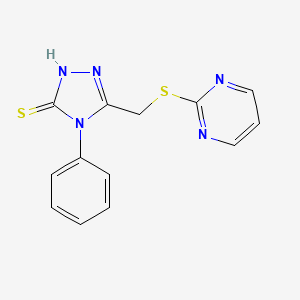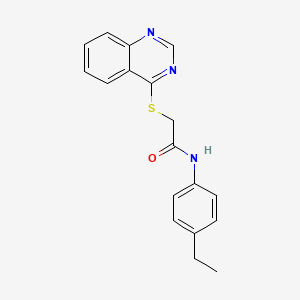
N-(4-ethylphenyl)-2-quinazolin-4-ylsulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis analysis involves detailing the methods and processes used to create the compound. This can include the types of reactions involved, the reagents and catalysts used, and the conditions under which the synthesis occurs .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry to determine the arrangement of atoms within a molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include its reactivity with other compounds, the conditions under which it reacts, and the products of its reactions .Physical and Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It can also include studying its spectral properties, such as its UV/Vis, IR, and NMR spectra .Aplicaciones Científicas De Investigación
Antimicrobial and Antiprotozoal Activities
Quinoxaline-based compounds, including those with a quinazolin-4-ylsulfanylacetamide structure, have been investigated for their antimicrobial and antiprotozoal activities. These compounds displayed promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities in both in vitro and in vivo models. The lead compound from this series showed significant efficacy in a short-term in vivo model, highlighting its potential as a therapeutic agent against various microbial and protozoal infections (Patel et al., 2017).
H1-Antihistaminic Agents
Novel 4-(3-ethylphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones have been synthesized and tested for their in vivo H1-antihistaminic activity. These compounds protected animals from histamine-induced bronchospasm significantly, with one compound emerging as more potent than the reference standard chlorpheniramine maleate. This indicates the potential of such compounds for development into new classes of H1-antihistamines with minimal sedation (Alagarsamy et al., 2009).
Histamine H4 Receptor Inverse Agonists
Research into quinazoline-containing compounds has led to the discovery of potent human H4 receptor inverse agonists. These compounds also possess considerable affinity for the human histamine H1 receptor, representing a novel class of dual-action H1R/H4R ligands. This dual activity profile suggests potential therapeutic benefits for conditions influenced by these receptors (Smits et al., 2008).
Analgesic and Anti-inflammatory Agents
A series of 3-(4-ethylphenyl)-2-substituted amino-3H-quinazolin-4-ones have been synthesized and evaluated for their analgesic, anti-inflammatory, and ulcerogenic index activities. One compound in this series was identified as being moderately more potent than the reference standard diclofenac sodium, with mild ulcerogenic potential compared to aspirin. This research underscores the potential of quinazoline derivatives as analgesic and anti-inflammatory agents with reduced gastrointestinal side effects (Alagarsamy et al., 2008).
Corrosion Inhibition
Quinazolin-4(3H)-one derivatives have been investigated for their corrosion inhibition properties for mild steel in HCl solution. These compounds were found to be effective corrosion inhibitors, suggesting their application in the development of new inhibitors for protecting metal surfaces against corrosion (Chen et al., 2021).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-ethylphenyl)-2-quinazolin-4-ylsulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-2-13-7-9-14(10-8-13)21-17(22)11-23-18-15-5-3-4-6-16(15)19-12-20-18/h3-10,12H,2,11H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBIAWLRPHNZBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2372055.png)
![(Z)-4-acetyl-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2372057.png)
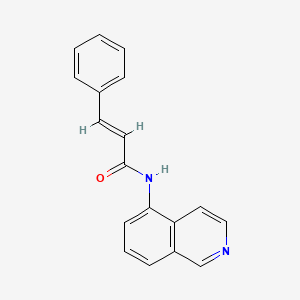
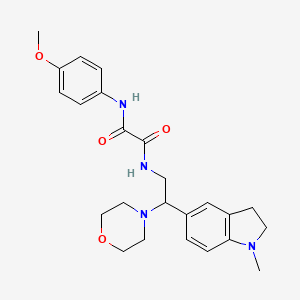
![N-{7-[(4-fluorophenyl)sulfonyl]-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl}butanamide](/img/structure/B2372062.png)
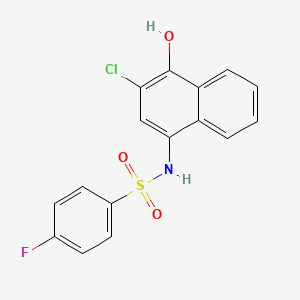

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide](/img/structure/B2372066.png)
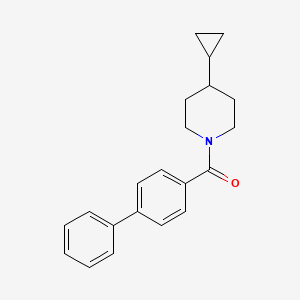
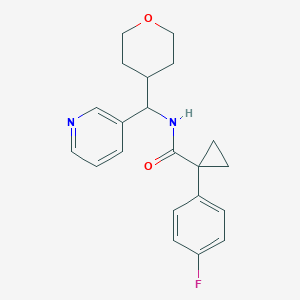

![2-[Cyclopropyl(2-methylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2372073.png)
